2-(methylthio)pyrimidine-4,6(1H,5H)-dione

Description

BenchChem offers high-quality 2-(methylthio)pyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)pyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1H-pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPUYOLXCQRHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

Foreword

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim of this document is to synthesize theoretical knowledge with practical, field-tested insights. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently replicate and build upon these findings. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics.

Chemical Identity and Structural Elucidation

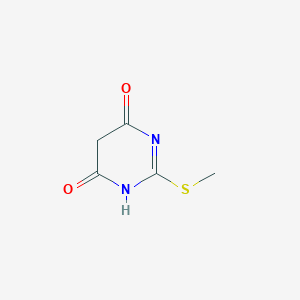

2-(methylthio)pyrimidine-4,6(1H,5H)-dione, also known as 2-methylsulfanyl-1H-pyrimidine-4,6-dione, is a derivative of pyrimidine. Its structure is characterized by a pyrimidine ring substituted with a methylthio group at the second position and two oxo groups at the fourth and sixth positions.

Table 1: Chemical Identifiers for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

| Identifier | Value |

| IUPAC Name | 2-(methylthio)pyrimidine-4,6(1H,5H)-dione |

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| CAS Number | 40614-38-6 |

| Canonical SMILES | CSC1=NC(=O)CC(=O)N1 |

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.

Physicochemical Characteristics

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Key Physicochemical Properties

| Property | Value | Experimental Method |

| Melting Point | 225-228 °C | Capillary Melting Point Apparatus |

| Boiling Point | Decomposes | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in DMSO and DMF | Visual Inspection/Nephelometry |

| pKa | Data not readily available | Potentiometric Titration / UV-Vis Spectroscopy |

| LogP | Data not readily available | Shake-flask method / RP-HPLC |

Analytical Methodologies

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is paramount for its use in research and development. Reverse-phase HPLC is the standard method for assessing its purity.

Protocol for HPLC Analysis:

-

System Preparation:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject 10 µL of the prepared sample.

-

Run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

The following diagram illustrates the HPLC workflow.

Caption: Workflow for purity analysis by HPLC.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher.

-

Temperature: 25 °C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Signals (in DMSO-d₆):

-

~2.4 ppm (s, 3H): Singlet corresponding to the three protons of the methylthio (-SCH₃) group.

-

~3.4 ppm (s, 2H): Singlet for the two protons of the methylene (-CH₂-) group in the pyrimidine ring.

-

~11.8 ppm (br s, 2H): Broad singlet for the two amide (-NH-) protons.

The diagram below outlines the NMR analysis process.

Caption: Workflow for structural confirmation by NMR.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to understand the thermal stability and decomposition profile of the compound.

Protocol for TGA/DSC Analysis:

-

Sample Preparation: Place 3-5 mg of the compound into an aluminum pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

-

-

Data Analysis:

-

TGA: Monitor the percentage of weight loss as a function of temperature to identify the decomposition temperature.

-

DSC: Observe endothermic and exothermic events. The sharp endotherm corresponds to the melting point.

-

The workflow for thermal analysis is depicted below.

Caption: General workflow for thermal analysis (TGA/DSC).

Applications and Significance in Drug Development

Derivatives of pyrimidine are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The functional groups present in 2-(methylthio)pyrimidine-4,6(1H,5H)-dione make it a versatile scaffold for further chemical modification. The methylthio group can be a leaving group for nucleophilic substitution, allowing for the introduction of various other functional moieties to explore structure-activity relationships (SAR).

Conclusion

This guide has provided a detailed overview of the essential and the standard methodologies for their determination. The data and protocols presented herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound in the realm of drug discovery and development. Adherence to these robust analytical techniques ensures the quality and reproducibility of research findings.

References

An In-Depth Technical Guide to the Structural Elucidation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of novel therapeutic agents and functional materials.[1][2] The compound 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a pivotal intermediate, the precise structural confirmation of which underpins the reliability and reproducibility of subsequent synthetic endeavors. This guide is crafted from the perspective of a senior application scientist to provide not just a series of analytical procedures, but a cohesive, logic-driven narrative for its structural elucidation. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system.

Foundational Strategy: Synthesis as the First Point of Structural Evidence

The journey of structural elucidation begins with a well-characterized synthetic route. A common and reliable method for the synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione involves the cyclocondensation of S-methylisothiourea with a malonic ester derivative, such as diethyl malonate, in the presence of a strong base like sodium ethoxide.[3] An alternative approach involves the direct methylation of 2-thiobarbituric acid with a methylating agent like methyl iodide or dimethyl sulfate.[4][5]

The rationale for commencing with the synthesis is twofold: it provides the material for analysis and the reaction mechanism itself offers predictive power regarding the final structure. Understanding the starting materials and the expected chemical transformations provides a hypothetical framework against which all subsequent spectroscopic data can be evaluated.

Experimental Protocol: Synthesis via Methylation of 2-Thiobarbituric Acid

-

Reaction Setup: In a round-bottom flask, suspend 2-thiobarbituric acid in ethanol. Add an aqueous solution of sodium hydroxide to form the sodium salt in situ.

-

Methylation: Cool the suspension and add methyl iodide dropwise at room temperature.[5]

-

Reaction Progression: Allow the mixture to stir at room temperature overnight. Gentle heating (e.g., to 60°C) can be employed to drive the reaction to completion.[5]

-

Work-up and Purification: Remove the ethanol under reduced pressure. Add water to the residue and cool the mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to yield 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.[5] Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: Workflow for the synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.

Orthogonal Spectroscopic Analysis: Building a Coherent Structural Picture

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach minimizes the risk of misinterpretation and builds a high degree of confidence in the final structural assignment.

Mass Spectrometry: Unveiling the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule.

Why HRMS is Critical: Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a crucial first step in confirming the identity of the synthesized compound.

Expected Results: For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the molecular formula is C₅H₆N₂O₂S.[3][6] The expected monoisotopic mass is 158.0150 g/mol .[4][7] In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 158.[3]

| Technique | Expected Observation | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z ≈ 158.0150 | Confirms the molecular formula C₅H₆N₂O₂S |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.

Causality in IR Analysis: The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of strong, characteristic absorption bands provides direct evidence for specific functional groups.

Expected Spectral Features:

-

C=O Stretching: Two distinct carbonyl bands are expected in the region of 1600-1750 cm⁻¹, characteristic of the dione functionality.[3] Theoretical calculations have predicted these to be around 1703 cm⁻¹ and 1649 cm⁻¹.[3]

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H groups involved in hydrogen bonding.

-

C-H Stretching: Absorptions around 2900-3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

¹H and ¹³C NMR spectroscopy are the cornerstones of structural elucidation for organic molecules, providing a detailed map of the proton and carbon frameworks.[1]

¹H NMR Spectroscopy

Expert Interpretation: The chemical shift, integration, and multiplicity of each proton signal provide a wealth of information about its electronic environment and neighboring atoms.

Expected ¹H NMR Data (in DMSO-d₆):

| Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

| S-CH ₃ | ~2.4 | Singlet | 3H |

| CH ₂ | ~3.4 | Singlet | 2H |

| NH | ~11.5 | Broad Singlet | 2H |

The absence of coupling for the methyl and methylene protons is a key diagnostic feature, confirming their isolation from other proton-bearing carbons.

¹³C NMR Spectroscopy

The Power of ¹³C NMR: This technique provides a direct count of the number of unique carbon atoms in the molecule and information about their hybridization and functional group.

Expected ¹³C NMR Data (in DMSO-d₆):

| Assignment | Expected Chemical Shift (δ ppm) |

| S-C H₃ | ~12 |

| C H₂ | ~40 |

| C =O | ~165 |

| C -S | ~170 |

The distinct chemical shifts for the four carbon environments are in perfect agreement with the proposed structure.

Caption: The integrated logic for structural elucidation.

Data Synthesis and Final Confirmation

The definitive structural assignment of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is achieved through the congruent interpretation of all collected data. The synthesis provides a logical starting point, HRMS confirms the elemental composition, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the precise atomic connectivity. When the data from each of these independent techniques all point to the same molecular structure, a high degree of confidence is achieved.

Conclusion

The structural elucidation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a systematic process that exemplifies the power of modern analytical chemistry. By employing a multi-technique, orthogonal approach, researchers can move beyond simple data collection to a deeper understanding of molecular architecture. This guide has outlined a field-proven methodology that emphasizes not only the "what" but the "why" of each analytical choice, providing a robust framework for scientists engaged in the synthesis and characterization of novel chemical entities.

References

-

PubChem. (n.d.). 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

-

University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

-

Wiley-VCH. (n.d.). The Structure of Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Heterocyclic compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | C5H6N2O2S | CID 474186 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis[1]. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural nuances, the principles behind its spectral features, a robust experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum. We will delve into the critical role of tautomerism and how it influences the observed chemical shifts, providing a framework for accurate structural elucidation and characterization.

Introduction: The Significance of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

2-(methylthio)pyrimidine-4,6(1H,5H)-dione, also known as S-Methylthiobarbituric Acid (S-MTBA), is a pyrimidine derivative with the molecular formula C₅H₆N₂O₂S[1][2]. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including herbicides and potential pharmaceutical agents[1]. Given its role as a foundational building block, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the proton environment of the molecule. This guide will dissect the ¹H NMR spectrum, moving beyond simple peak assignment to explain the underlying chemical principles that dictate the spectral output.

Molecular Structure and Tautomeric Considerations

The nominal structure of the compound is the 4,6-dione form. However, like many barbituric acid derivatives, it can exist in several tautomeric forms due to the mobility of protons[3][4]. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Understanding this tautomerism is essential for an accurate interpretation of the NMR spectrum, as different tautomers will present distinct spectral signatures.

The primary tautomeric equilibrium to consider is the keto-enol tautomerism involving the carbonyl groups and the adjacent methylene and amine protons.

Diagram 1: Tautomeric Forms

Caption: Potential tautomeric equilibria for the title compound.

In polar aprotic solvents like DMSO-d₆, which are commonly used for NMR analysis of such compounds, the diketone form is generally predominant. This is the form we will primarily consider for the spectral analysis that follows. The potential for the molecule to exist as the aromatic 4,6-diol tautomer is also noted, which would drastically alter the spectrum[5].

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is expected to show three distinct signals corresponding to the three unique proton environments in the dominant diketone tautomer.

Predicted Spectral Data

The following table summarizes the anticipated signals. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds, including pyrimidine derivatives and thioethers[6][7][8].

| Signal Assignment | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H-N¹/N³ | Amide (N-H) | ~11.0 - 12.0 | Broad Singlet | 2H | Protons are attached to nitrogen atoms flanked by two electron-withdrawing carbonyl groups, leading to significant deshielding. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Similar N-H protons in barbituric acid appear around 11.1 ppm[9]. |

| H-C⁵ | Methylene (CH₂) | ~3.5 | Singlet | 2H | These protons are on a carbon situated between two strongly electron-withdrawing carbonyl groups (an active methylene group), causing a downfield shift. Barbituric acid shows this signal at 3.47 ppm[9]. |

| S-CH₃ | Thioether (S-CH₃) | ~2.4 - 2.5 | Singlet | 3H | Protons on a methyl group attached to a sulfur atom typically appear in the 2.0-2.5 ppm range[7]. The attachment to the electron-deficient pyrimidine ring may cause a slight downfield shift within this range. A similar S-CH₃ group in a dihydropyrimidine was observed at 2.35 ppm[8]. |

Detailed Signal Interpretation

-

N-H Protons (δ ~11.0 - 12.0 ppm): The most downfield signal is attributed to the two equivalent amide protons at the N¹ and N³ positions. Their significant deshielding is a direct consequence of the powerful anisotropic and inductive effects of the adjacent carbonyl groups. In a solvent like DMSO-d₆, these protons are readily observable and are exchangeable with D₂O. A D₂O exchange experiment would confirm this assignment, as the peak would disappear from the spectrum.

-

C⁵-Methylene Protons (δ ~3.5 ppm): The singlet corresponding to the two protons on C⁵ is found in the mid-field region. The position of this peak is highly indicative of an "active methylene" group. The carbon is alpha to two carbonyl functionalities, which strongly withdraw electron density, deshielding the attached protons. The signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling.

-

S-Methyl Protons (δ ~2.4 - 2.5 ppm): The most upfield signal is the sharp singlet from the three protons of the methylthio (-SCH₃) group. While sulfur is less electronegative than oxygen, it still exerts a deshielding effect compared to a standard alkyl proton, shifting the signal downfield from the typical ~1.0 ppm region[10]. The singlet multiplicity confirms the absence of neighboring protons.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This section outlines a self-validating workflow for sample preparation and instrument setup.

Materials and Equipment

-

2-(methylthio)pyrimidine-4,6(1H,5H)-dione (purity ≥98%)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

NMR tubes (5 mm, high precision)

-

Vortex mixer

-

Pipettes

-

NMR Spectrometer (300 MHz or higher)

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione directly into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is critical for dissolving the compound and for observing the exchangeable N-H protons, which might be lost or broadened in protic solvents like methanol-d₄.

-

Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution. The compound is sparingly soluble in water, so ensure all materials are dry to avoid a large residual water peak[1].

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity. A good shim will result in sharp, symmetrical peaks.

-

Set the acquisition parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons)

-

Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio)

-

-

Acquire the ¹H NMR spectrum.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction.

-

Integrate the signals to determine the relative ratios of the protons. Set the integration of the S-CH₃ peak to 3H as a reference.

-

Diagram 2: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione provides a clear and definitive fingerprint for its structural verification. The spectrum is characterized by three distinct singlets: a downfield broad signal for the two amide N-H protons, a mid-field signal for the active methylene C⁵ protons, and an upfield signal for the S-methyl protons. A thorough understanding of the electronic environment and the potential for tautomerism is crucial for the correct assignment of these signals. The experimental protocol detailed herein provides a robust method for obtaining high-quality data, enabling researchers in pharmaceutical and chemical development to confidently characterize this important synthetic intermediate.

References

-

Carroll, F. I., Lewin, A. H., Williams, E. E., Berdasco, J. A., & Moreland, C. G. (1984). Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study. Journal of Medicinal Chemistry, 27(9), 1191–1195. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). Retrieved from [Link]

-

Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, R. M., Al-Tuwaijri, H. M., & El-Emam, A. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules (Basel, Switzerland), 27(15), 4938. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

-

Carroll, F. I., Lewin, A. H., Williams, E. E., Berdasco, J. A., & Moreland, C. G. (1984). Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study. Journal of Medicinal Chemistry, 27(9), 1191-1195. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

LMU München. Coordination Chemistry of Barbituric Acid, its Diethyl Derivative and Benzildiimine with Transition Metals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]

-

Abacipharm. 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

-

PubChem. 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

-

PubChem. Barbituric acid. Retrieved from [Link]

-

University of Regensburg. Tables For Organic Structure Analysis. Retrieved from [Link]

-

AbacipharmTech. 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubMed. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Retrieved from [Link]

-

SpectraBase. 2-Methylthio-pyrimidine. Retrieved from [Link]

-

ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

-

PubMed. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]

-

University of Groningen. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Retrieved from [Link]

Sources

- 1. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]

- 2. 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | C5H6N2O2S | CID 474186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbituric acid(67-52-7) 1H NMR [m.chemicalbook.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Introduction: The Analytical Significance of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. It provides a detailed exploration of the compound's behavior under mass spectrometric conditions, outlines robust analytical protocols, and explains the rationale behind key experimental choices to ensure methodological integrity and data reliability.

2-(Methylthio)pyrimidine-4,6(1H,5H)-dione, also known as S-Methylthiobarbituric Acid, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂S.[1][2] It serves as a crucial intermediate and building block in the synthesis of various biologically active molecules, including herbicides and potential pharmaceuticals.[1][3] Given its role in synthetic chemistry, the ability to accurately characterize and quantify this compound is paramount.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose.[4] Its high sensitivity and specificity allow for unambiguous structural confirmation through fragmentation analysis and precise quantification in complex matrices. This guide details the foundational principles and practical methodologies for the successful MS analysis of this target analyte.

Physicochemical Characteristics and Their Influence on Mass Spectrometry

The molecular structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione dictates its behavior during MS analysis. The presence of a pyrimidine ring, two carbonyl groups, two ionizable amide protons, and a methylthio substituent governs the choice of ionization technique and the resulting fragmentation pathways.[4][5]

Table 1: Physicochemical Properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂S | [2][6] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| Monoisotopic Mass | 158.01499861 Da | [2] |

| IUPAC Name | 2-methylsulfanyl-1H-pyrimidine-4,6-dione | [2] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | >300 °C | [1] |

| pKa | 4.06 ± 0.10 (Predicted) | [3][7] |

The compound's polar nature and the presence of basic nitrogen atoms make it an excellent candidate for positive-ion electrospray ionization (ESI), where it will readily accept a proton to form the pseudomolecular ion [M+H]⁺ at m/z 159.02.

Fragmentation Pathways and Structural Elucidation

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione undergoes predictable fragmentation. Understanding these pathways is essential for structural confirmation and for developing highly specific quantitative methods like Multiple Reaction Monitoring (MRM). The stability of the pyrimidine ring often results in its retention in many fragment ions.[4]

The fragmentation of substituted pyrimidines is largely driven by the nature and position of its substituents.[4][5][8] For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the primary fragmentation events are expected to involve the methylthio group and cleavages within the pyrimidine ring.

Predicted Fragmentation Pathways:

-

Loss of Methyl Radical: A common fragmentation for thioethers is the homolytic cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 144.

-

Loss of Thioformaldehyde: Neutral loss of thioformaldehyde (CH₂S) can occur, producing a fragment at m/z 113.

-

Cleavage of the Methylthio Group: The complete loss of the methylthio radical (•SCH₃) would generate a key fragment ion at m/z 111.

-

Ring Cleavage: Following initial substituent losses, the pyrimidine ring itself can cleave. A characteristic loss for pyrimidinones is the elimination of isocyanic acid (HNCO), which would lead to further fragmentation products.[9]

Caption: Predicted fragmentation pathway from the protonated molecular ion.

Table 2: Predicted Key Fragment Ions for MRM Method Development

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Product Ion |

| 159.02 | 144.00 | •CH₃ | [C₄H₅N₂O₂S]⁺ |

| 159.02 | 113.01 | CH₂S | [C₄H₅N₂O₂]⁺ |

| 159.02 | 111.02 | •SCH₃ | [C₄H₄N₂O₂]⁺ |

A Validated Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the quantitative analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. The use of an internal standard, quality controls, and a well-defined chromatographic method ensures accuracy and reproducibility.[10][11]

Sources

- 1. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]

- 2. 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | C5H6N2O2S | CID 474186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 8. article.sapub.org [article.sapub.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Infrared-Spectroscopy-of-2-methylthiopyrimidine-461H5H-dione

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] We delve into the fundamental principles governing the vibrational characteristics of this molecule, outlining a robust, field-proven protocol for sample preparation and spectral acquisition. The core of this document is a detailed interpretation of the compound's infrared spectrum, correlating specific absorption bands with their corresponding molecular vibrations. This guide is intended for researchers, scientists, and drug development professionals who require a definitive method for the structural elucidation and characterization of this pyrimidine derivative.

Introduction: Significance and Spectroscopic Characterization

2-(methylthio)pyrimidine-4,6(1H,5H)-dione belongs to the pyrimidine family, a class of heterocyclic compounds that form the backbone of crucial biomolecules and synthetic drugs.[3][4] With a molecular formula of C₅H₆N₂O₂S, this compound features a pyrimidine ring substituted with a methylthio group and two carbonyl groups, making it a valuable precursor in the synthesis of biologically active substances.[1]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint." For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, IR spectroscopy is indispensable for confirming the presence of key functional groups (C=O, N-H, C-N, C-S), investigating the effects of intermolecular forces such as hydrogen bonding, and verifying its structural integrity.[1] This guide provides the technical foundation necessary to leverage FTIR spectroscopy for the unambiguous characterization of this compound.

Molecular Structure and Fundamental Vibrational Modes

The infrared spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is dictated by its distinct functional groups and overall structure. The molecule exists predominantly in the dione form, but the potential for keto-enol tautomerism is a key consideration in spectral interpretation. The primary vibrational modes expected are:

-

N-H Stretching: The two N-H groups in the pyrimidine ring give rise to stretching vibrations, typically in the 3100-3500 cm⁻¹ region.[3] The exact position and shape of these bands are highly sensitive to hydrogen bonding. In the solid state, extensive N-H···O hydrogen bonding networks are expected, which typically broaden the peaks and shift them to lower wavenumbers.[1]

-

C-H Stretching: Vibrations from the methyl (-CH₃) and methylene (-CH₂-) groups appear in the 2850-3000 cm⁻¹ range.[3]

-

C=O Stretching: The two carbonyl (C=O) groups at positions 4 and 6 are prominent markers.[1] Their stretching vibrations produce strong absorption bands in the 1600-1750 cm⁻¹ region.[1] Due to the electronic environment and potential coupling, two distinct C=O bands may be observed. Theoretical calculations predict these frequencies to occur around 1703 cm⁻¹ and 1649 cm⁻¹.[1]

-

C=N and C=C Stretching: The pyrimidine ring contains C=N and C=C bonds, whose stretching vibrations are expected in the 1450-1650 cm⁻¹ region.[3] These often appear as a series of sharp to medium bands.

-

N-H Bending: The in-plane bending of the N-H groups (Amide II band) is a characteristic feature, often found between 1515 and 1570 cm⁻¹.[5]

-

C-S Stretching: The thioether (C-S) linkage produces weaker absorption bands. Identifying the C-S stretch can be challenging due to its variable position and intensity, but it is generally expected in the 600-800 cm⁻¹ range.[6]

Molecular Structure Diagram

Caption: Chemical structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section details a validated protocol for obtaining a high-quality solid-state FTIR spectrum using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[7][8]

Materials and Equipment

-

2-(methylthio)pyrimidine-4,6(1H,5H)-dione sample (white powdery solid).[1]

-

FTIR-grade Potassium Bromide (KBr), desiccated.

-

Agate mortar and pestle.

-

Hydraulic press with pellet die.

-

FTIR Spectrometer (e.g., equipped with a DTGS detector).

-

Sample desiccator.

Step-by-Step Sample Preparation (KBr Pellet Method)

-

Drying: Ensure both the sample and KBr are completely dry to avoid interference from water's broad O-H absorption band.[9] Dry the KBr in an oven at ~110°C for at least 4 hours and store it in a desiccator. The sample should be dried under vacuum.

-

Grinding: Add approximately 1-2 mg of the sample and 150-200 mg of dry KBr to an agate mortar.[8]

-

Causality Insight: The ratio is critical. Too much sample leads to total absorption (flat-topped peaks), while too little results in a weak signal. The goal is to have the strongest band show a transmittance between 0-10%.[9]

-

-

Mixing & Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

-

Trustworthiness Check: A successfully prepared pellet will be semi-transparent or translucent. An opaque or cloudy pellet indicates insufficient pressure or poor grinding and will result in a poor-quality spectrum.

-

-

Mounting: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

Data Acquisition Parameters

-

Background Scan: With the sample chamber empty, perform a background scan. This is a self-validating step to account for atmospheric CO₂ and H₂O vapor, as well as the instrument's intrinsic response.[7]

-

Sample Scan: Place the KBr pellet holder in the beam path and acquire the sample spectrum.

-

Recommended Settings:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

-

Experimental Workflow Diagram

Sources

- 1. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scispace.com [scispace.com]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Tautomerism of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a key heterocyclic scaffold, presents a fascinating case of tautomerism, a phenomenon critical to its reactivity, biological activity, and physical properties. This guide provides a comprehensive exploration of the potential tautomeric forms of this molecule, grounded in the principles of keto-enol and amide-imidic acid tautomerism. We delve into the structural nuances of the predominant tautomers and discuss the experimental and computational methodologies employed for their characterization. This document serves as a technical resource for researchers in medicinal chemistry, chemical biology, and materials science, offering insights into the structural dynamics that govern the behavior of this important pyrimidine derivative.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are foundational to numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their chemical behavior and therapeutic efficacy are often dictated by subtle structural variations, among which tautomerism plays a pivotal role. Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly through the migration of a proton.[2] This dynamic equilibrium between different tautomeric forms can profoundly influence a molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, thereby impacting its interactions with biological targets.

For pyrimidine-diones, two primary forms of tautomerism are of particular interest: keto-enol and amide-imidic acid tautomerism.[2][3] The keto-enol equilibrium involves the interconversion between a ketone (or an amide) and its corresponding enol (or enol-like) form.[4] Amide-imidic acid tautomerism describes the equilibrium between an amide and its imidic acid tautomer, where a proton migrates from the nitrogen to the oxygen atom.[5][6] Understanding the predominant tautomeric forms of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is therefore crucial for predicting its chemical reactivity and designing novel derivatives with tailored properties.

Potential Tautomeric Forms of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

The structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione allows for a rich tautomeric landscape. The presence of two carbonyl groups and two amide functionalities within the pyrimidine ring gives rise to several potential tautomers. The primary equilibrium is expected to be between the diketo form and various enol and imidic acid forms.

The diketo form, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, is the conventionally drawn structure. However, the presence of acidic protons on the nitrogen and carbon atoms allows for proton migration, leading to the formation of several other tautomers.

DOT Diagram: Tautomeric Equilibria of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

Caption: Potential tautomeric equilibria for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.

Synthesis and Physicochemical Properties

2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a white to off-white crystalline solid with a melting point reported to be over 300 °C.[7][8] Its molecular formula is C5H6N2O2S, with a molecular weight of 158.18 g/mol .[7]

Synthetic Methodologies

Several synthetic routes to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione have been reported. A common and effective method involves the methylation of thiobarbituric acid.

Experimental Protocol: Synthesis via Methylation of Thiobarbituric Acid [9]

-

Dissolution: Suspend thiobarbituric acid (29 g, 200 mmol) in a mixture of ethanol (300 mL) and 2M aqueous sodium hydroxide (110 mL) at room temperature.

-

Methylation: Add methyl iodide (32.64 g, 220 mmol) dropwise to the suspension.

-

Reaction: Stir the mixture at room temperature overnight.

-

Heating: Warm the reaction mixture to 60 °C and continue stirring for 2 hours.

-

Work-up: Remove the ethanol by distillation under reduced pressure. Add an appropriate amount of water and cool the mixture in an ice bath for 2 hours.

-

Isolation: Collect the precipitated solid by filtration, wash with ice water, and dry to yield 4,6-dihydroxy-2-methylmercaptopyrimidine (a tautomeric form of the target compound).

An alternative approach involves the condensation of a substituted thiourea with a β-keto ester.[8] More environmentally benign methods, such as solvent-free mechanochemical routes using ball milling, have also been developed, offering excellent yields.[7]

Spectroscopic and Computational Characterization of Tautomers

The determination of the predominant tautomeric form(s) in different states (solid, solution) relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the tautomeric structure by providing information about the proton environment.[7] For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the chemical shifts of the N-H and C-H protons are particularly informative. The presence of distinct signals for the N-H protons would support the existence of the diketo form in solution. Conversely, the appearance of an O-H signal would indicate the presence of an enol tautomer. The aromatic proton at the 5-position of the pyrimidine ring typically appears as a singlet in the downfield region.[7] Studies on related 2-thiopyrimidine nucleotides have shown that they exist almost exclusively in the anti conformation in solution.[10][11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria in solution, as different tautomers often exhibit distinct absorption maxima.[13][14] The keto and enol forms of pyrimidine derivatives are known to have different electronic transitions, leading to shifts in their absorption spectra.[15][16] By analyzing the changes in the UV-Vis spectrum under varying solvent conditions, it is possible to infer the relative populations of the tautomers.[13][14] For instance, polar protic solvents may favor the formation of the enol tautomer through hydrogen bonding.[13]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule and can help distinguish between keto and enol forms.[1] The diketo tautomer of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione would be expected to show strong characteristic C=O stretching vibrations.[1][17][18] The presence of an enol tautomer would be indicated by the appearance of O-H stretching and C=C stretching bands.[1]

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Associated Tautomer |

| N-H stretch | 3100–3500 | Diketo |

| C=O stretch | 1650–1720 | Diketo |

| O-H stretch (broad) | 3200-3600 | Enol |

| C=C stretch | 1550–1600 | Enol |

Table 1: Characteristic IR absorption frequencies for identifying tautomeric forms.

Computational Chemistry

Quantum chemical calculations are instrumental in predicting the relative stabilities of different tautomers.[19][20][21] Density Functional Theory (DFT) methods can be used to optimize the geometries of the possible tautomers and calculate their relative energies.[22][23] These computational studies can provide insights into the tautomeric preferences in the gas phase and can be extended to model solvent effects.[21][24] Theoretical studies on related pyrimidine systems have often shown that the keto form is more stable, but the relative stability can be influenced by substitution and the surrounding environment.[21][24]

DOT Diagram: Workflow for Tautomer Characterization

Caption: A typical workflow for the characterization of tautomers.

Implications for Drug Development and Materials Science

The tautomeric state of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione has significant implications for its application in various fields. In drug development, the ability of a molecule to act as a hydrogen bond donor or acceptor is critical for its interaction with biological targets. The different tautomers of this pyrimidine derivative will present distinct hydrogen bonding patterns, which could lead to variations in their biological activity.

Furthermore, the tautomeric equilibrium can be influenced by the local environment, such as the active site of an enzyme. A comprehensive understanding of the tautomerism of this scaffold is therefore essential for rational drug design and the development of structure-activity relationships.

In materials science, the tautomeric properties can influence the crystal packing and solid-state properties of materials derived from this compound. The ability to control the tautomeric form could open up avenues for the design of new materials with specific optical or electronic properties.

Conclusion

The tautomerism of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the diketo form is often the conventionally depicted structure, the potential for keto-enol and amide-imidic acid equilibria necessitates a thorough investigation using a combination of advanced spectroscopic and computational techniques. A detailed understanding of the predominant tautomeric forms and the dynamics of their interconversion is paramount for harnessing the full potential of this versatile heterocyclic compound in the fields of medicinal chemistry and materials science. This guide provides a foundational framework for researchers to approach the study of tautomerism in this and related pyrimidine systems, ultimately enabling the design of novel molecules with enhanced functionality and desired properties.

References

- 2-(methylthio)pyrimidine-4,6(1H,5H)-dione - Smolecule. (2023, August 15).

- 2-Methylthio-4,6-pyrimidinedione 1979-98-2 wiki - Guidechem.

- Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H,... - ResearchGate.

- 1 H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs | Nucleic Acids Research | Oxford Academic.

- 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC - NIH.

- A theoretical study of tautomerism: 2‐ and 4‐oxopyrimidine and some of their derivatives.

- Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds - Semantic Scholar.

- 2-(methylthio)pyrimidine-4,6-diol - ChemicalBook.

- 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PubMed. (1979, June 11).

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare.

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. (2013, November 27).

- Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed. (2020, September 18).

- Illustration of enol predominance in keto-enol tautomerism in derivatives 2a-c. - ResearchGate.

- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC - NIH. (2015, October 9).

- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF - ResearchGate. (2025, August 6).

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis | Request PDF - ResearchGate. (2025, September 22).

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Keto–enol tautomeric equilibrium of isoguanosine. The proportion of the... - ResearchGate.

- Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021, May 26).

- Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents.

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications.

- IR, NMR spectral data of pyrimidine derivatives - ResearchGate.

- N. Nakajima and M. Ubukata The tautomeric forms of amides 1 are imidic acids 2 (Scheme 1). The question of whether imidic acids.

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (2022, March 10).

- FT-IR data of pyrimidine derivatives compounds - ResearchGate.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- 2-(Methylthio)pyrimidine-4, 6(1H, 5H)-dione, min 98%, 100 grams.

- IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - RSC Publishing.

- On the stabler tautomer in amide-imidic acid tautomerism - Chemistry Stack Exchange. (2021, April 28).

- Keto-enol tautomerism in the development of new drugs - Frontiers.

- Imidic acid - Wikipedia.

- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29).

- Amide imidic prototropic tautomerization of efavirenz, NBO analysis, hyperpolarizability, polarizability and HOMOâ - Mangosuthu University of Technology (MUT). (2021, April 24).

- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH.

- Four common types of tautomerization: keto–enol, amide–imidic acid,... - ResearchGate.

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents.

- Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. - ResearchGate.

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - ResearchGate. (2015, December 20).

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Imidic acid - Wikipedia [en.wikipedia.org]

- 7. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cris.unibo.it [cris.unibo.it]

- 16. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Sci-Hub. A theoretical study of tautomerism: 2‐ and 4‐oxopyrimidine and some of their derivatives / International Journal of Quantum Chemistry, 1985 [sci-hub.box]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hungu-mut.figshare.com [hungu-mut.figshare.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a key intermediate in the synthesis of various biologically active compounds.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, outlines robust experimental protocols for solubility determination, and discusses the theoretical underpinnings of its solubility behavior.

Introduction to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

2-(methylthio)pyrimidine-4,6(1H,5H)-dione, also known as S-Methylthiobarbituric Acid (S-MTBA), is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂S.[1] It presents as a white to off-white crystalline solid with a high melting point exceeding 300 °C.[1] This compound serves as a crucial building block in medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a prevalent scaffold in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective formulations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is essential for interpreting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C | [1] |

| pKa (Predicted) | 4.06 ± 0.10 | [4] |

| Water Solubility | Sparingly soluble | [1] |

| Known Organic Solvent Solubility | Soluble in Ethyl Acetate, Ethanol, Methanol | [4] |

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and the nitrogen atoms in the pyrimidine ring), along with the methylthio group, contributes to its moderate polarity. The high melting point suggests strong intermolecular forces in the crystal lattice, primarily due to extensive hydrogen bonding networks.[1] These strong interactions in the solid state must be overcome by solvent-solute interactions for dissolution to occur, which explains its limited solubility in non-polar solvents and preference for more polar organic solvents capable of hydrogen bonding.

Quantitative Solubility in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[5] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

Materials:

-

2-(methylthio)pyrimidine-4,6(1H,5H)-dione (powder)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 2-(methylthio)pyrimidine-4,6(1H,5H)-dione to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the optimal equilibration time by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered supernatant with a known volume of the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

-

Workflow for Experimental Solubility Determination

Sources

The Architect's Guide to a Heterocyclic Core: A History of Pyrimidine-4,6-dione Synthesis

Foreword: The Unassuming Core of Biological and Synthetic Importance

To the seasoned researcher, the pyrimidine-4,6-dione scaffold, in its tautomeric guise as 4,6-dihydroxypyrimidine, is a familiar and vital building block. Its deceptively simple six-membered ring, a 1,3-diazine adorned with two carbonyl groups, is a cornerstone in the synthesis of a vast portfolio of bioactive molecules. From foundational sulfonamide antibiotics to cutting-edge fungicides that secure global food supplies, the influence of this heterocyclic core is undeniable.[1] This guide is crafted for the discerning scientist and drug development professional, offering not merely a recitation of synthetic procedures, but a deep dive into the historical evolution, mechanistic underpinnings, and practical application of its synthesis. We will explore the chemical logic that drove the progression from early, low-yield methods to the robust, scalable processes employed today, providing the field-proven insights necessary for innovation.

A Historical Perspective: From Obscurity to an Industrial Workhorse

The story of pyrimidine-4,6-dione is intrinsically linked to the broader history of pyrimidine chemistry. While related structures like barbituric acid (a 2,4,6-trione) were first synthesized by Adolf von Baeyer in 1864, the specific 4,6-dione core took longer to emerge as a target of synthetic interest.

Early methodologies for producing 4,6-dihydroxypyrimidine were fraught with challenges. Pioneering work, such as that reported by R. Hull in 1951, often started from less accessible materials like malonamide and employed reagents like ethyl formate.[2] These initial forays, while foundational, were hampered by low yields, often around 40%, and the commercial impracticality of the starting materials.[2][3]

A significant advancement came from the work of D.J. Brown in 1956, who improved upon Hull's synthesis by substituting formamide for ethyl formate, managing to increase the yield to approximately 52%.[4][5] This shift hinted at the efficiency of formamide as a C1 source for the pyrimidine ring, a principle that would dominate future synthetic strategies. The core challenge of these early methods remained: they were not amenable to large-scale production, limiting the compound's broader application. The evolution of the synthesis was thus driven by the persistent need for a more efficient, scalable, and economically viable route to this invaluable intermediate.

The Principal Synthesis: Condensation of Malonic Esters and Formamide

The modern, industrially preferred synthesis of pyrimidine-4,6-dione is a testament to chemical ingenuity, providing high yields from readily available starting materials. This method involves the base-catalyzed condensation of a malonic acid ester, typically diethyl or dimethyl malonate, with formamide.[1][6]

Mechanistic Rationale: A Step-by-Step Deconstruction

Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. The reaction proceeds through a series of well-defined, base-catalyzed steps. The choice of a strong base, typically an alkali metal alkoxide like sodium methoxide, is critical. Its role is to deprotonate the acidic α-carbon of the malonic ester, generating a nucleophilic enolate—the key reactive species that initiates the cascade.

Step 1: Enolate Formation. The alkoxide base abstracts a proton from the α-carbon of the dimethyl malonate, creating a resonance-stabilized enolate ion. This is the causality behind using a strong base; a weaker base would not efficiently generate the necessary concentration of the enolate.

Step 2: Nucleophilic Acyl Substitution. The generated malonate enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formamide. This results in a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an N-acylated malonate derivative.

Step 3: Amide Formation and Deprotonation. A second molecule of formamide is not directly involved in the ring formation. Instead, the reaction environment, rich in ammonia from the decomposition of formamide or as an impurity, provides the second nitrogen. An intramolecular cyclization is preceded by the formation of a diamide species. The alkoxide base facilitates the deprotonation of an amide nitrogen, enhancing its nucleophilicity for the subsequent ring-closing step.

Step 4: Intramolecular Cyclization (Dieckmann-type Condensation). The deprotonated nitrogen attacks one of the ester carbonyls in an intramolecular fashion. This is the crucial ring-forming step. The choice of a malonic ester is deliberate; the two ester groups provide the necessary electrophilic sites for this cyclization.

Step 5: Tautomerization and Aromatization. The resulting intermediate readily undergoes tautomerization to yield the more stable aromatic 4,6-dihydroxypyrimidine sodium salt. Subsequent acidification of the reaction mixture protonates the salt, precipitating the final product.

Caption: Experimental workflow for the synthesis of 4,6-dihydroxypyrimidine.

Step-by-Step Methodology:

-

Reactor Charging: Charge the reactor with 3.3 moles of sodium methoxide solution and 2.25 moles of formamide.

-

Initial Heating: Begin stirring and heat the mixture to a temperature of 50-55°C.

-

Substrate Addition: Once the initial temperature is reached, begin the continuous addition of 1.0 mole of dimethyl malonate. The addition should be controlled over approximately 20 minutes, ensuring the internal temperature does not exceed 65°C.

-

Drive to Completion: After the malonate addition is complete, increase the temperature to 105°C and hold for 30 minutes to ensure the reaction proceeds to completion.

-

Work-up Preparation: Depressurize the reactor, purge with an inert gas like nitrogen, and cool down. Add 460 mL of deionized water to the reaction mixture to dissolve the intermediate sodium salt.

-

Precipitation: Cool the aqueous solution to 20-25°C. Carefully add 36% hydrochloric acid dropwise while monitoring the pH. Continue addition until the pH is approximately 2. The product will precipitate as a solid.

-

Filtration: Isolate the precipitated 4,6-dihydroxypyrimidine by filtration. Wash the solid cake thoroughly with several portions of deionized water to remove inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 70-80°C and 20-30 mbar until a constant weight is achieved. The expected yield is approximately 84.6%. [7]

Conclusion: An Enduring Legacy and Future Directions

The history of pyrimidine-4,6-dione synthesis is a compelling narrative of chemical progress, evolving from academic curiosities to highly optimized industrial processes. The foundational shift to the malonic ester and formamide condensation represents a cornerstone of modern heterocyclic chemistry, enabling the large-scale production required for pharmaceutical and agrochemical applications. The causality is clear: this method's success hinges on the use of inexpensive, readily available starting materials and a robust, high-yield chemical transformation. For researchers today, a thorough understanding of this history and the underlying mechanistic principles is not merely academic—it is the platform upon which new derivatives and novel synthetic methodologies will be built, continuing the legacy of this essential heterocyclic core.

References

-

Wikipedia. Barbituric acid. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. [Link]

-

Quick Company. A Process For Preparing 4,6 Dihydroxypyrimidine. [Link]

-

Journal of the Chemical Society (Resumed). 448. Pyrimidine reactions. Part I. Pyrimidines from malondiamide. [Link]

-

Sci-Hub. 448. Pyrimidine reactions. Part I. Pyrimidines from malondiamide. [Link]

-

Patsnap Eureka. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. [Link]

- Google Patents. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.

-

ResearchGate. 'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]- pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). [Link]

- Google Patents.

-

Justia Patents. Process for preparing 4,6-dihydroxypyrimidine (DHP). [Link]

- Google Patents.

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 3. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 4,6-Dihydroxy-2-methylthiopyrimidine (CAS 29639-68-7): A Key Synthetic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dihydroxy-2-methylthiopyrimidine (CAS No. 29639-68-7), a pivotal heterocyclic intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. This document elucidates the compound's physicochemical properties, explores its critical tautomeric nature, and details established synthetic protocols. Furthermore, it delves into the characteristic reactivity that makes it a versatile synthon, supported by an analysis of its spectral data and its documented applications in the preparation of globally significant products. This guide is intended to serve as a practical resource for chemists and researchers engaged in process development, medicinal chemistry, and agrochemical design.

Introduction and Strategic Importance

4,6-Dihydroxy-2-methylthiopyrimidine, also known by synonyms such as 2-(Methylthio)pyrimidine-4,6-diol and S-Methylthiobarbituric acid, is a substituted pyrimidine that has emerged as a critical starting material in multi-step organic synthesis. Its strategic importance is primarily anchored in its role as a key precursor to a class of pyrimidinyl-salicylic acid herbicides and advanced oncology therapeutics.

The pyrimidine core, functionalized with two hydroxyl groups and a methylthio group, offers a unique combination of reactive sites. The hydroxyl groups can exist in keto-enol tautomeric forms, profoundly influencing the molecule's reactivity and allowing for selective chemical transformations. The methylthio group at the 2-position is a key feature, often retained or modified in the final active ingredient, contributing to its biological efficacy. Understanding the nuanced chemistry of this molecule is paramount for optimizing synthetic routes and developing novel derivatives. Notably, it is a crucial intermediate in the synthesis of herbicides like Bispyribac-sodium and Pyrithiobac-sodium, as well as the tyrosine kinase inhibitor Dasatinib, a targeted therapy for certain types of leukemia.[1]

Physicochemical and Structural Properties

The compound is typically supplied as a white to off-white solid, exhibiting high thermal stability.[2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 29639-68-7 | [2] |

| Molecular Formula | C₅H₆N₂O₂S | [2] |

| Molecular Weight | 158.18 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >300 °C | [2][3] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [2][3] |

| pKa (Predicted) | 7.27 ± 0.20 | [2] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [2] |

Structural Elucidation and Tautomerism

A critical aspect of 4,6-dihydroxy-2-methylthiopyrimidine's chemistry is its existence in multiple tautomeric forms. The dihydroxy form can tautomerize to keto-enol and diketo forms. This equilibrium is fundamental to its reactivity, particularly in reactions targeting the hydroxyl groups.